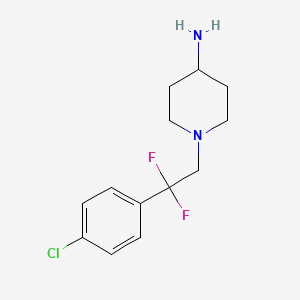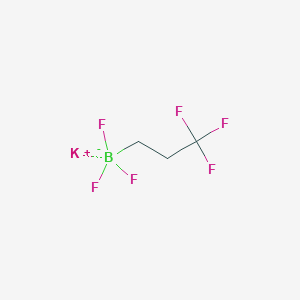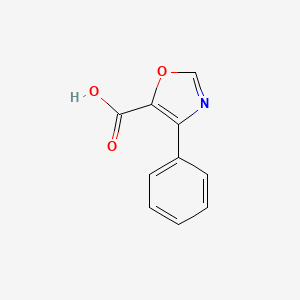
1-(2-(4-Chlorophenyl)-2,2-difluoroethyl)piperidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of novel piperidine-bearing cinnamic acid hybrids were synthesized and validated using various spectroscopic techniques like IR, NMR, and mass spectrometry . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the oxidation of 1-[(4-Chlorophenyl)methyl]piperidin-4-amine in the presence of a Ruthenium(III) catalyst has been investigated .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-(4-Chlorophenyl)-2,2-difluoroethyl)piperidin-4-amine” are not explicitly mentioned in the retrieved papers .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been involved in the synthesis of Co(III) complexes, exhibiting intricate molecular structures and bonding, as studied through various spectroscopic methods (Amirnasr et al., 2001).
Crystal Structure Analysis : Research has been conducted on the crystal structure of similar compounds, which assists in understanding their molecular geometry and potential applications in fields like materials science and pharmacology (Ribet et al., 2005).
Chemical Reactions and Mechanisms
Kinetic Studies : Investigations into the kinetics of reactions involving similar compounds with alicyclic amines provide insights into their chemical behavior and potential reactivity in various applications (Castro et al., 2001).
Reactivity with Other Compounds : Studies on the reactivity of these compounds, especially their interactions with different chemical agents, are crucial for understanding their potential uses in synthesizing new materials or drugs (Leffek & Maciejewska, 1986).
Applications in Synthesis of Novel Compounds
Synthesis of Novel Molecules : Research on the synthesis of novel compounds using these chemical entities opens avenues in drug discovery and material science. This includes the creation of new molecules with potentially unique physical or chemical properties (Dineshkumar & Parthiban, 2022).
Formation of Complex Structures : The compound has been used in the synthesis of complex molecular structures, which could have implications in various fields such as nanotechnology and pharmaceuticals (Kumar et al., 2020).
Photophysical and Spectroscopic Properties
Photophysical Studies : Research into the photophysical properties of analogous compounds provides insights into their potential applications in fields like optoelectronics and sensor technology (Qin et al., 2005).
Spectroscopic Analysis : Spectroscopic studies of these compounds help in understanding their electronic structure and potential for use in areas like molecular imaging and diagnostics (Fatma et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds include the development of new antimicrobial agents. More than 1.5 million people die each year from fungal infections, which are a major cause of human disease and mortality, having infected billions of people globally . Therefore, the synthesized analogs could be promising lead compounds in the search for novel antifungal drug-like molecules to be orally bioavailable .
properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2,2-difluoroethyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClF2N2/c14-11-3-1-10(2-4-11)13(15,16)9-18-7-5-12(17)6-8-18/h1-4,12H,5-9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGGTKVWRZUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(C2=CC=C(C=C2)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Chlorophenyl)-2,2-difluoroethyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)
![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)
![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)


![1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1465968.png)




